2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE 2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE
Brand Name: Vulcanchem
CAS No.: 1206991-18-5
VCID: VC4226317
InChI: InChI=1S/C25H22FN7O2/c26-19-8-4-5-9-21(19)29-10-12-30(13-11-29)23(34)17-33-25(35)31-14-15-32-22(24(31)28-33)16-20(27-32)18-6-2-1-3-7-18/h1-9,14-16H,10-13,17H2
SMILES: C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=CC=C6)C4=N3
Molecular Formula: C25H22FN7O2
Molecular Weight: 471.496

2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE

CAS No.: 1206991-18-5

Cat. No.: VC4226317

Molecular Formula: C25H22FN7O2

Molecular Weight: 471.496

* For research use only. Not for human or veterinary use.

2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE - 1206991-18-5

Specification

CAS No. 1206991-18-5
Molecular Formula C25H22FN7O2
Molecular Weight 471.496
IUPAC Name 4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Standard InChI InChI=1S/C25H22FN7O2/c26-19-8-4-5-9-21(19)29-10-12-30(13-11-29)23(34)17-33-25(35)31-14-15-32-22(24(31)28-33)16-20(27-32)18-6-2-1-3-7-18/h1-9,14-16H,10-13,17H2
Standard InChI Key LARBZWWENJMRQF-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=CC=C6)C4=N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-{2-[4-(2-fluorophenyl)piperazino]-2-oxoethyl}-9-phenylpyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3(2H)-one, reflects its polycyclic architecture. Its molecular formula is C25H22FN7O2, with a molar mass of 471.496 g/mol. Key features include:

  • A pyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3(2H)-one core, which integrates fused triazole and pyrazine rings.

  • A 2-fluorophenyl-piperazine moiety linked via a 2-oxoethyl spacer.

  • A phenyl group at position 9 of the pyrazolo-triazolo-pyrazine system.

The SMILES string C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=CC=C6)C4=N3 provides a linear representation of its connectivity.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, leveraging cyclization and functional group modifications. A representative approach includes:

  • Core Formation: Condensation of hydrazine derivatives with carbonyl precursors to construct the pyrazolo-triazolo-pyrazine scaffold .

  • Piperazine Coupling: Introduction of the 2-fluorophenyl-piperazine group via nucleophilic substitution or amide bond formation .

  • Final Assembly: Coupling the core and piperazine moieties using a 2-oxoethyl linker, often through alkylation or acylation .

Comparative studies on analogous compounds, such as pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, highlight the importance of N7-substitution for enhancing receptor affinity and selectivity .

Compound ClassTarget ReceptorAffinity (Ki)Selectivity (A2A/A1)Source
Pyrazolo-triazolo-pyrimidinesA2A Adenosine2.4–21 nM84–210-fold
2-Phenyl-ethyl piperazinesSERTLow nMN/A

Research Applications and Preclinical Studies

Antiviral Research

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is explored for anti-influenza activity, disrupting viral RNA polymerase subunit interactions . Modifications at positions 5, 6, or 7 of the triazole ring enhance potency, suggesting that the phenyl group at position 9 in the target compound may confer similar advantages .

Structural and Computational Insights

Conformational Analysis

X-ray crystallography of related compounds reveals:

  • Piperazine Rings adopt chair or puckered conformations, influencing receptor binding .

  • Dihedral Angles between aromatic systems (e.g., 28.03°–77.46°) modulate steric interactions .

Molecular Docking

Docking studies on analogous triazolo-pyrazines suggest:

  • The 2-fluorophenyl group engages in halogen bonding with receptor residues.

  • The pyrazolo-triazolo core occupies hydrophobic pockets, enhancing binding stability .

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